1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
Overview
Description
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride, also known as 5-iodo-1-naphthalenesulfonyl-1,4-diazepane hydrochloride, is an organic compound that has a wide range of applications in scientific research. It is a small molecule that is used as a reagent in organic synthesis, as well as a tool for the study of various biochemical and physiological processes. This compound has been used in a variety of ways, including in vitro and in vivo experiments, to study the mechanism of action, biological activity, and biochemical and physiological effects.
Scientific Research Applications
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride is used in a variety of scientific research applications. It can be used in both in vitro and in vivo experiments.
In Vivo
In vivo experiments involve the use of 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride to study the mechanism of action, biological activity, and biochemical and physiological effects. It has been used in studies of the effects of drugs on the brain and nervous system, as well as the effects of environmental toxins. It can also be used to study the effects of radiation on cells and tissues.
In Vitro
In vitro experiments involve the use of 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride to study the effects of drugs on cells and tissues in a laboratory setting. It has been used in studies of the effects of drugs on the cell membrane, as well as the effects of drugs on the metabolism of cells.
Mechanism Of Action
The mechanism of action of 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride is not well understood. However, it is believed that the compound binds to the cell membrane, which then triggers a series of biochemical reactions that lead to the desired effects.
Biological Activity
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride has been shown to have a wide range of biological activities. It has been shown to have anticonvulsant, anxiolytic, anti-inflammatory, and anti-cancer activities. It has also been shown to have neuroprotective and antioxidant activities.
Biochemical And Physiological Effects
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the metabolism of cells, as well as the release of neurotransmitters and hormones. It has also been shown to affect the permeability of cells, as well as the activity of enzymes.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride in laboratory experiments is that it is a small molecule, which makes it easier to handle and manipulate. However, it is important to note that the compound is highly toxic and should be handled with care. Additionally, the compound is highly soluble in water, which can make it difficult to work with in some experiments.
Future Directions
The potential future directions for 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride are numerous. It could be used in the development of new drugs and therapies, as well as in the study of various biochemical and physiological processes. Additionally, it could be used in the study of the effects of environmental toxins on cells and tissues. It could also be used to study the effects of radiation on cells and tissues, as well as to study the effects of drugs on the brain and nervous system. Finally, it could be used in the development of new diagnostic tools and biomarkers.
properties
IUPAC Name |
1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDALCDYHZIZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018022 | |
Record name | ML 7 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride | |
CAS RN |
110448-33-4, 109376-83-2 | |
Record name | 1H-1,4-Diazepine, hexahydro-1-((5-iodo-1-naphthalenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110448334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC734550 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ML 7 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.